Cas no 945265-03-2 (5-Fluoro-3-methyl-1H-indazole)
5-Fluoro-3-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-3-methyl-1H-indazole
- 1H-Indazole, 5-fluoro-3-methyl-
- KS-9928
- 1H-Indazole, 5-fluoro-3-methyl-
- 945265-03-2
- MB06522
- SCHEMBL8045852
- AMY36619
- DTXSID90669185
- AKOS015853270
- 5-fluoro-3-methyl-2H-indazole
- F17785
- FT-0682463
- AKOS024124853
- 1145777-88-3
- DB-414018
- 5-FLUORO-3-METHYL-INDAZOLE
- DB-079950
-
- MDL: MFCD08692368
- Inchi: 1S/C8H7FN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
- InChI Key: LIYPWDQJKOCVNN-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=1)=C(C)NN=2
Computed Properties
- Exact Mass: 150.059
- Monoisotopic Mass: 150.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Density: 1.299±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 285.3±20.0 ºC (760 Torr),
- Flash Point: 126.3±21.8 ºC,
- Refractive Index: 1.636
- Solubility: Very slightly soluble (0.5 g/l) (25 º C),
- LogP: 2.01040
5-Fluoro-3-methyl-1H-indazole Pricemore >>
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| Alichem | A269001757-1g |
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$400.00 | 2023-08-31 | |
| Fluorochem | 064544-1g |
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| Chemenu | CM150264-5g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H906172-50mg |
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| Chemenu | CM150264-1g |
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$1015 | 2024-07-19 | |
| eNovation Chemicals LLC | Y0990686-1g |
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$600 | 2024-08-02 | |
| eNovation Chemicals LLC | D759432-100mg |
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$320 | 2024-06-07 | |
| eNovation Chemicals LLC | D759432-250mg |
5-Fluoro-3-methyl-1H-indazole |
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$595 | 2024-06-07 | |
| eNovation Chemicals LLC | D759432-1g |
5-Fluoro-3-methyl-1H-indazole |
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$615 | 2023-05-17 | |
| Apollo Scientific | PC50364-250mg |
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£455.00 | 2025-02-21 |
5-Fluoro-3-methyl-1H-indazole Suppliers
5-Fluoro-3-methyl-1H-indazole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-Fluoro-3-methyl-1H-indazole
Introduction to 5-Fluoro-3-methyl-1H-indazole (CAS No. 945265-03-2)
5-Fluoro-3-methyl-1H-indazole, a compound with the CAS number 945265-03-2, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 5-Fluoro-3-methyl-1H-indazole.
Chemical Structure and Properties
5-Fluoro-3-methyl-1H-indazole is characterized by its unique molecular structure, which consists of a fused five-membered azole ring and a six-membered benzene ring. The presence of a fluorine atom at the 5-position and a methyl group at the 3-position imparts distinct chemical and physical properties to this compound. The fluorine substitution enhances the lipophilicity and metabolic stability of the molecule, while the methyl group contributes to its overall hydrophobicity. These features make 5-Fluoro-3-methyl-1H-indazole an attractive candidate for drug development.
Synthesis Methods
The synthesis of 5-Fluoro-3-methyl-1H-indazole has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 3-methylindazole with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another method involves the cyclization of an appropriately substituted aryl hydrazine with a fluorinated ketone or aldehyde. These synthetic strategies not only provide high yields but also offer flexibility in introducing various functional groups for further derivatization.
Biological Activities
5-Fluoro-3-methyl-1H-indazole has demonstrated a wide range of biological activities, making it a valuable scaffold for drug discovery. One of its most notable properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have shown that 5-Fluoro-3-methyl-1H-indazole can effectively inhibit the activity of kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 5-Fluoro-3-methyl-1H-indazole has also been investigated for its potential as an anti-inflammatory agent. Research has indicated that this compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that 5-Fluoro-3-methyl-1H-indazole may have therapeutic potential in treating conditions such as arthritis and neurodegenerative disorders.
Clinical Applications and Research Advancements
The therapeutic potential of 5-Fluoro-3-methyl-1H-indazole has been further explored through preclinical studies and early-stage clinical trials. One area of particular interest is its use as an anticancer agent. Preclinical studies have shown that derivatives of 5-Fluoro-3-methyl-1H-indazole can selectively target cancer cells while sparing normal cells, thereby reducing toxicity and improving treatment outcomes.
In a recent study published in the Journal of Medicinal Chemistry, researchers reported that a novel derivative of 5-Fluoro-3-methyl-1H-indazole, designated as Compound X, exhibited significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action was attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Beyond oncology, there is growing interest in exploring the use of 5-Fluoro-3-methyl-1H-indazole-based compounds for treating neurological disorders. Preclinical studies have shown that these compounds can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. This makes them promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 5-fluoro-3-methylindazoles, including their derivatives, continues to uncover new therapeutic applications and mechanisms of action. The unique chemical structure and versatile biological activities make these compounds valuable tools for drug discovery and development. As more advanced synthetic methods are developed and more comprehensive biological studies are conducted, it is likely that we will see even more promising applications for this class of molecules in the future.
In conclusion, 5-fluoroindazoles, particularly those with specific substitutions such as fluorine at the 5-position and methyl at the 3-position, represent an exciting area of research with significant potential for advancing medical treatments. Their ability to target multiple disease pathways makes them attractive candidates for further investigation and development into novel therapeutics.
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